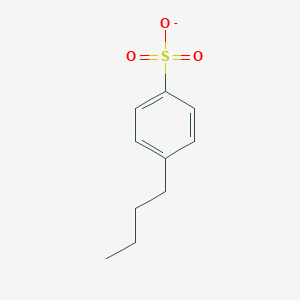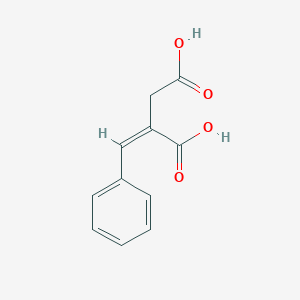
3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione is a complex organic compound that features both isoindole and pyran rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Ring: This can be achieved through cyclization reactions involving phthalic anhydride and primary amines.
Formation of the Pyran Ring: This can be synthesized via cyclization reactions involving appropriate dihydroxy compounds and aldehydes or ketones.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired product formation.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction might yield hydro derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione would involve its interaction with molecular targets such as enzymes or receptors. The compound might exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)tetrahydro-2H-pyran-2,6(3H)-dione
- 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-furan-2,5(3H)-dione
Uniqueness
3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione |
InChI |
InChI=1S/C13H11NO4/c15-11-6-5-10(13(17)18-11)14-7-8-3-1-2-4-9(8)12(14)16/h1-4,10H,5-7H2 |
InChI Key |
BGCUNQYSYKNKNX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)OC(=O)C1N2CC3=CC=CC=C3C2=O |
Canonical SMILES |
C1CC(=O)OC(=O)C1N2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one](/img/structure/B286412.png)


![N-[(4-methylphenyl)methyl]-7H-purin-6-amine](/img/structure/B286420.png)

![3-(Diphenylmethylene)-1-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}-2,4-pyrrolidinedione](/img/structure/B286422.png)
![1-{[(2-Chloroethyl)amino]carbonyl}proline](/img/structure/B286424.png)
![2-{4-[4-(2-hydroxyethyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286425.png)
![2-{2-[4-(2-hydroxyethyl)-1-piperazinyl]ethyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286426.png)
![2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286428.png)
![2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286429.png)
![2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286435.png)
![2-[4-(4-phenyl-1-piperazinyl)butyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286436.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286437.png)
